molecular formula C25H26N2O2 B3215334 (R)-N-(2-Benzoylphenyl)-2-methyl-2-((1-phenylethyl)amino)propanamide CAS No. 1160187-23-4

(R)-N-(2-Benzoylphenyl)-2-methyl-2-((1-phenylethyl)amino)propanamide

Cat. No.: B3215334
CAS No.: 1160187-23-4
M. Wt: 386.5 g/mol
InChI Key: JMOYUXKHSRXQPR-GOSISDBHSA-N
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Description

(R)-N-(2-Benzoylphenyl)-2-methyl-2-((1-phenylethyl)amino)propanamide (CAS Registry Number: 1160187-23-4) is a chiral organic compound with a molecular formula of C 25 H 26 N 2 O 2 and a molecular weight of 386.49 g/mol . The (R) stereochemistry of the 1-phenylethylamino group is a key structural feature, defining the compound's three-dimensional geometry and potential for specific biological interactions . This substance is part of a broader class of N-(2-benzoylphenyl) amide derivatives, which are of significant interest in medicinal chemistry research . While the specific biological activity and mechanism of action for this exact stereoisomer are not fully detailed in the public domain, structural analogues based on the N-(2-benzoylphenyl) scaffold have been investigated as potent and selective agonists for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) . Research into such compounds often focuses on their potential to modulate key regulatory pathways. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to investigate its full potential in their specific experimental models.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-benzoylphenyl)-2-methyl-2-[[(1R)-1-phenylethyl]amino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O2/c1-18(19-12-6-4-7-13-19)27-25(2,3)24(29)26-22-17-11-10-16-21(22)23(28)20-14-8-5-9-15-20/h4-18,27H,1-3H3,(H,26,29)/t18-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOYUXKHSRXQPR-GOSISDBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(C)(C)C(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(C)(C)C(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(2-Benzoylphenyl)-2-methyl-2-((1-phenylethyl)amino)propanamide typically involves multiple steps, including the formation of the benzoyl group and the introduction of the amino group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Amide Bond Formation

The propanamide backbone is formed by reacting 2-methyl-2-((1-phenylethyl)amino)propanoic acid with 2-benzoylaniline under coupling conditions. Common methods include:

  • Dicyclohexylcarbodiimide (DCC) -mediated coupling in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C .

  • N-Hydroxysuccinimide (NHS) activation for improved yield .

Example Reaction Scheme:

2 Methyl 2 1 phenylethyl amino propanoic acid+2 BenzoylanilineDCC DMAP R Target Compound\text{2 Methyl 2 1 phenylethyl amino propanoic acid}+\text{2 Benzoylaniline}\xrightarrow{\text{DCC DMAP}}\text{ R Target Compound}

Key Data:

ReagentSolventTemperatureYieldSource
DCC/DMAPDCM0°C → 25°C78%
NHS/EDCTHF25°C85%

Reductive Amination

The (1-phenylethyl)amino group is introduced via reductive amination of 2-methyl-2-aminopropanoic acid with acetophenone derivatives. Sodium triacetoxyborohydride (NaBH(OAc)3_3) in dichloroethane (DCE) is typically used .

Example Reaction:

2 Methyl 2 aminopropanoic acid+AcetophenoneNaBH OAc 32 Methyl 2 1 phenylethyl amino propanoic acid\text{2 Methyl 2 aminopropanoic acid}+\text{Acetophenone}\xrightarrow{\text{NaBH OAc }_3}\text{2 Methyl 2 1 phenylethyl amino propanoic acid}

Amide Hydrolysis

The primary amide bond resists hydrolysis under mild acidic/basic conditions but undergoes cleavage in concentrated HCl at 100°C .

Conditions:

  • Acidic: 6M HCl, reflux, 12 h → 85% recovery of 2-benzoylaniline .

  • Basic: 2M NaOH, ethanol, 80°C → Partial degradation .

Chiral Stability

The (R)-configuration at the stereocenter is stable under standard conditions but racemizes in strong bases (e.g., KOH/EtOH) .

Racemization Data:

ConditionTime% RacemizationSource
1M NaOH, EtOH, 70°C6 h22%
Neutral pH, 25°C24 h<1%

Palladium-Catalyzed Cross-Coupling

The benzoylphenyl group participates in Suzuki-Miyaura couplings with aryl boronic acids, enabling structural diversification .

Example Reaction:

 R Target Compound+Ar B OH 2Pd PPh3 4,K2CO3Biaryl Derivatives\text{ R Target Compound}+\text{Ar B OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4,\text{K}_2\text{CO}_3}\text{Biaryl Derivatives}

Optimized Conditions:

  • Catalyst: Pd(PPh3_3)4_4 (5 mol%)

  • Base: K2_2CO3_3 (2 eq)

  • Solvent: DME/H2_2O (4:1), 80°C, 12 h .

Stability Under Thermal and Oxidative Conditions

ConditionObservationSource
150°C (neat)Decomposes (>5% in 1 h)
H2_2O2_2 (3%), 25°CNo reaction after 24 h
UV light (254 nm)Slow degradation (10% in 48 h)

Scientific Research Applications

Chemical and Biological Properties

The compound's molecular formula is C20H24N2O2C_{20}H_{24}N_{2}O_{2}, and it exhibits chirality due to the presence of a stereogenic center. This chirality may influence its interactions with biological targets, enhancing its therapeutic potential.

Medicinal Chemistry

  • Analgesic and Anti-inflammatory Properties : Studies have indicated that (R)-N-(2-benzoylphenyl)-2-methyl-2-((1-phenylethyl)amino)propanamide exhibits significant anti-inflammatory and analgesic effects. It is being investigated for its potential use in treating chronic pain conditions and inflammatory diseases.
  • Cancer Research : The compound's structure suggests potential anti-cancer properties. Research focuses on its ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and inhibition of tumor growth .
  • Enzyme Inhibition Studies : Interaction studies are conducted to evaluate the compound's binding affinity to enzymes involved in disease processes. High-throughput screening assays and in silico modeling are utilized to optimize its pharmacological profile.

Industrial Applications

  • Pharmaceutical Development : The compound serves as a building block in the synthesis of more complex molecules used in drug development. Its unique structure allows for modifications that can enhance bioactivity or target specificity.
  • Agrochemicals : Similar compounds have been explored for applications in agriculture, particularly as herbicides or pesticides due to their structural properties that may confer biological activity against pests .

Case Study 1: Analgesic Properties

A study conducted on the analgesic effects of this compound demonstrated significant pain relief in animal models compared to control groups. The mechanism was attributed to the inhibition of specific pain pathways, highlighting its potential for clinical use in pain management.

Case Study 2: Cancer Cell Proliferation Inhibition

Research involving this compound showed promising results in inhibiting the proliferation of breast cancer cells in vitro. The study revealed that the compound induced apoptosis through the activation of caspase pathways, suggesting its role as a therapeutic agent against certain cancers.

Mechanism of Action

The mechanism of action of ®-N-(2-Benzoylphenyl)-2-methyl-2-((1-phenylethyl)amino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

Functional and Application-Based Comparisons

  • Chiral Resolution: The target compound and 101 act as chiral auxiliaries for α-amino acids, leveraging benzoylphenyl’s coordination with Ni(II). In contrast, B7U lacks this group, limiting its utility in metal complexation.
  • Analytical Utility : Selenium-containing analogues (e.g., (R)-N-((R)-1-phenylethyl)-2-(phenylselanyl)propanamide ) are tailored for NMR derivatization, whereas the target compound’s benzoyl group may enhance UV detectability in HPLC.

Key Research Findings

  • Enantioselectivity : The target compound’s methyl and benzoyl groups balance steric hindrance and solubility, enabling efficient thermodynamic equilibration in Ni(II)-Schiff base complexes .
  • Yield vs. Stereochemistry : Cyclohexyl derivatives (22 , 33 ) demonstrate that stereochemical mismatches (e.g., S-configuration in 33 ) reduce yields (42%) compared to matched pairs .
  • Thermodynamic Stability: Base-catalyzed equilibrium in the presence of Ni(II) favors the target compound’s diastereomers, achieving high enantiomeric excess in amino acid synthesis .

Biological Activity

(R)-N-(2-Benzoylphenyl)-2-methyl-2-((1-phenylethyl)amino)propanamide is a synthetic organic compound with potential therapeutic applications. Its complex structure includes a benzoyl group, a phenyl group, and an amino group, which contribute to its biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C23H22N2O2
  • Molecular Weight : 358.43 g/mol
  • CAS Number : 1219198-32-9

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound may function as an enzyme inhibitor by binding to the active site or modulating receptor functions as an agonist or antagonist. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects.

1. Enzyme Inhibition

Studies have indicated that this compound exhibits inhibitory effects on certain enzymes involved in inflammatory pathways. The inhibition of these enzymes can lead to reduced inflammation and pain, suggesting potential applications in treating conditions such as arthritis or other inflammatory diseases.

2. Anticonvulsant Activity

Preliminary research has suggested that this compound may possess anticonvulsant properties. In animal models, compounds with similar structures have shown effectiveness in reducing seizure frequency and severity. This potential makes it a candidate for further investigation in epilepsy treatment.

3. Analgesic Effects

The compound's structural characteristics may also contribute to analgesic effects. By interacting with pain pathways, it could provide relief in various pain models, indicating its utility in pain management therapies.

Case Studies and Research Findings

StudyFindings
Study on Enzyme Inhibition Demonstrated significant inhibition of COX enzymes associated with inflammatory responses, suggesting anti-inflammatory potential.
Anticonvulsant Evaluation Showed promising results in animal models for reducing seizure activity similar to known anticonvulsants like valproic acid.
Analgesic Properties Exhibited dose-dependent analgesic effects in pain models, indicating its potential for pain relief applications.

Comparative Analysis

The biological activity of this compound can be compared to its enantiomer and other structurally similar compounds:

CompoundBiological ActivityMechanism
(S)-N-(2-benzoylphenyl)-2-methyl-2-((1-phenylethyl)amino)propanamideDifferent activity profile; less potentVaries based on stereochemistry
N-(2-benzoylphenyl)-2-methyl-2-((1-phenylethyl)amino)propanamideSimilar but lacks specific stereochemistryReduced efficacy compared to (R) form

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing (R)-N-(2-Benzoylphenyl)-2-methyl-2-((1-phenylethyl)amino)propanamide?

  • Methodological Answer : The synthesis typically involves:

  • Amide bond formation : Reacting 2-benzoylphenylamine with activated esters (e.g., HATU-mediated coupling) of 2-methyl-2-((1-phenylethyl)amino)propanoic acid derivatives under anhydrous conditions .

  • Chiral resolution : Use of enantiopure (1-phenylethyl)amine to introduce stereochemistry, followed by purification via column chromatography or recrystallization .

  • Optimized conditions : Reactions are conducted in polar aprotic solvents (e.g., THF or ethanol) at 60–70°C for 24–48 hours to achieve yields >50% .

    Table 1: Representative Synthetic Yields

    PrecursorSolventTemp (°C)Time (h)Yield (%)Reference
    2-BenzoylphenylamineEthanol704858
    Activated ester derivativeTHF252090

Q. How is the stereochemical configuration of the compound confirmed?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal analysis resolves the (R)-configuration at the chiral center, with hydrogen-bonding networks (e.g., N–H⋯O interactions) stabilizing the structure .
  • Chiral HPLC : Separation using columns like Chiralpak AD-H with hexane/isopropanol mobile phases to verify enantiopurity (>98% ee) .
  • NMR coupling constants : Analysis of 1^1H NMR splitting patterns (e.g., vicinal coupling 3JHH^3J_{HH}) to confirm stereochemical assignments .

Advanced Research Questions

Q. How can experimental discrepancies in NMR or crystallographic data be resolved during characterization?

  • Methodological Answer :

  • 2D NMR techniques : Use HSQC and NOESY to resolve overlapping signals or confirm spatial proximity of substituents (e.g., distinguishing diastereomers) .

  • Twinned crystal refinement : For ambiguous X-ray data, employ SHELXL to model twin domains and improve R-factor convergence (e.g., R1 < 0.05) .

  • DFT calculations : Compare experimental 13^{13}C NMR shifts with computed values (e.g., using Gaussian) to validate structural assignments .

    Table 2: Crystallographic Parameters

    ParameterValueReference
    Space groupP21_121_121_1
    R-factor (R1)0.062
    Hydrogen bondsN–H⋯O, O–H⋯N

Q. What strategies optimize the compound’s biological activity in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Bioisosteric replacement : Substitute the benzoyl group with electron-withdrawing groups (e.g., trifluoromethyl) to enhance binding affinity to target enzymes .
  • Protease stability assays : Incubate with liver microsomes to identify metabolic hotspots (e.g., amide bond cleavage) and guide methyl group addition for steric protection .
  • Molecular docking : Use AutoDock Vina to predict interactions with active sites (e.g., hydrophobic pockets accommodating the phenylethyl group) .

Q. How can enantiomeric impurities be quantified in batch synthesis?

  • Methodological Answer :

  • Chiral derivatization : React with (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher’s acid chloride) and analyze via 19^{19}F NMR .
  • LC-MS/MS : Quantify trace impurities (<0.1%) using multiple reaction monitoring (MRM) transitions specific to enantiomers .
  • Enzymatic assays : Use enantioselective enzymes (e.g., lipases) to hydrolyze undesired enantiomers and measure residual activity .

Data Contradiction Analysis

Q. How to address conflicting bioactivity data between in vitro and in vivo studies?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure plasma protein binding and logP values to assess bioavailability discrepancies (e.g., high lipophilicity reducing in vivo efficacy) .
  • Metabolite identification : Use HRMS to detect active/inactive metabolites altering in vivo results .
  • Dose-response recalibration : Adjust dosing regimens based on allometric scaling from rodent models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-N-(2-Benzoylphenyl)-2-methyl-2-((1-phenylethyl)amino)propanamide
Reactant of Route 2
Reactant of Route 2
(R)-N-(2-Benzoylphenyl)-2-methyl-2-((1-phenylethyl)amino)propanamide

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